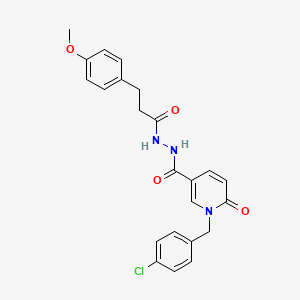

1-(4-chlorobenzyl)-N'-(3-(4-methoxyphenyl)propanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N'-[3-(4-methoxyphenyl)propanoyl]-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4/c1-31-20-10-4-16(5-11-20)6-12-21(28)25-26-23(30)18-7-13-22(29)27(15-18)14-17-2-8-19(24)9-3-17/h2-5,7-11,13,15H,6,12,14H2,1H3,(H,25,28)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCGVZKFCJVERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorobenzyl)-N'-(3-(4-methoxyphenyl)propanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide (CAS Number: 1105213-59-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C23H22ClN3O4

- Molecular Weight : 439.9 g/mol

The compound's biological activity is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the 4-chlorobenzyl and 4-methoxyphenyl groups suggests that it may modulate signaling pathways associated with cancer cell survival.

Anticancer Activity

Research has indicated that derivatives of compounds containing the dihydropyridine structure exhibit significant cytotoxicity against various cancer cell lines. A study evaluating similar compounds reported potent cytotoxic effects against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines, with IC50 values as low as 0.011 µM for the most active derivatives .

Case Studies

-

Cytotoxicity Assessment

- Cell Lines Tested : SW620, PC-3, NCI-H23

- IC50 Values :

Compound Cell Line IC50 (µM) 4d SW620 0.001 4f PC-3 0.011 4g NCI-H23 0.083

-

Caspase Activation

- Compounds derived from similar structures were shown to activate caspases significantly, enhancing apoptotic signaling pathways that are often disrupted in cancer cells. For instance, compounds demonstrated caspase activation levels ranging from 270% to over 314% compared to standard activators like PAC-1 .

Pharmacological Potential

The pharmacological implications of this compound extend beyond anticancer properties. The structural features suggest potential interactions with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in cellular signaling and could be modulated by the compound, affecting pathways involved in inflammation and metabolism .

Safety and Toxicity

While the anticancer potential is promising, safety profiles need thorough investigation. Toxicological studies are essential to evaluate any adverse effects associated with long-term use or high doses of this compound.

Comparison with Similar Compounds

Key Observations:

- Core Heterocycles : The target compound’s 1,6-dihydropyridine core is distinct from piperazine (), pyridazine (), and benzoxazepine () systems. These cores influence redox properties and conformational flexibility .

- Substituent Effects : The target’s 4-methoxyphenyl group (electron-donating) contrasts with trifluoromethyl () and chloro () groups, which are electron-withdrawing. This difference may impact solubility and target binding affinity.

- Hydrazide Linkers : All compounds feature hydrazide linkers, but the substituents vary widely, suggesting divergent biological targeting. For example, the indole group in ’s compound may confer serotonin receptor affinity, while the pyridinyl group in could enhance CNS permeability .

Hypothesized Physicochemical Properties

- Stability : The 1,6-dihydropyridine core is prone to oxidation, unlike the aromatic pyridazine () or benzoxazepine () systems, which are more stable .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-N'-(3-(4-methoxyphenyl)propanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, typically including:

Condensation : Reacting 4-chlorobenzylamine with a dihydropyridine precursor under reflux in polar aprotic solvents (e.g., DMF) to form the dihydropyridine core .

Carbohydrazide Formation : Coupling the intermediate with 3-(4-methoxyphenyl)propanoyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and a base like triethylamine to neutralize HCl .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, with yields highly sensitive to temperature control (±2°C) and solvent polarity .

Q. Critical Parameters :

- Temperature : Excessive heat (>80°C) during cyclization can lead to side reactions (e.g., ring-opening).

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity but may require strict moisture control to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for chlorobenzyl and methoxyphenyl groups) and hydrazide NH signals (δ 9.5–10.5 ppm).

- ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the dihydropyridine ring .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- HPLC-MS : Validates purity (>95%) and molecular mass (e.g., [M+H]+ ion matching theoretical mass) .

Data Interpretation Tip : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) to resolve ambiguities .

Q. How do functional groups (e.g., chlorobenzyl, carbohydrazide) influence reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Chlorobenzyl Group :

- Enhances electrophilic substitution reactivity at the para-position due to electron-withdrawing Cl .

- Participates in Ullmann coupling with Cu catalysts for biaryl synthesis .

- Carbohydrazide Moiety :

- Acts as a nucleophile in Schiff base formation with aldehydes (e.g., 4-fluorobenzaldehyde) under acidic conditions .

- Susceptible to hydrolysis in strong acids/bases, requiring pH 6–8 for stability .

Q. Reactivity Table :

| Functional Group | Reaction Type | Reagents/Conditions |

|---|---|---|

| Chlorobenzyl | Electrophilic | HNO₃/H₂SO₄ (nitration) |

| Carbohydrazide | Nucleophilic | 4-nitrobenzaldehyde (Schiff base) |

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in cyclization reactions during synthesis?

Methodological Answer: Contradictions in cyclization yields (e.g., 40% vs. 70%) may arise from:

- Intermediate Stability : Keto-enol tautomerism in the dihydropyridine ring can lead to competing pathways .

- Catalyst Choice : Pd vs. Cu catalysts in Ullmann-type reactions alter regioselectivity .

Q. Resolution Strategies :

Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps.

Computational Modeling : Use DFT to compare activation energies of competing pathways .

Q. How can computational methods (e.g., molecular docking) predict biological targets for this compound?

Methodological Answer:

- Target Identification :

- Docking Simulations : Use AutoDock Vina to screen against kinases (e.g., EGFR) due to the compound’s ATP-mimetic dihydropyridine core .

- Pharmacophore Mapping : Align the chlorobenzyl group with hydrophobic pockets in receptor binding sites .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Case Study : A structurally similar triazolopyridazine compound showed COX-2 inhibition (IC₅₀ = 1.2 µM) via π-π stacking with Tyr385 .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- ¹H NMR Shifts :

- Problem : Calculated shifts (via ChemDraw) may deviate due to solvent effects (e.g., DMSO vs. CDCl₃).

- Solution : Apply correction factors (e.g., +0.3 ppm for DMSO-d₆) or use mixed solvents .

- Mass Spectrometry :

- Problem : [M+Na]+ adducts may obscure molecular ion peaks.

- Solution : Use high-resolution ESI-MS and isotopic pattern analysis .

Example : A related pyrrolidine-carboxamide showed a 0.1 ppm deviation in ¹³C NMR after accounting for solvent polarity .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- SAR Design :

- Variation of Substituents : Replace 4-methoxyphenyl with electron-deficient groups (e.g., 4-CF₃) to enhance target binding .

- Scaffold Modifications : Introduce a methyl group at position 2 of the dihydropyridine ring to improve metabolic stability .

- Evaluation :

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ for proteases).

- ADME Profiling : Use Caco-2 cells to assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.